2-(3-Fluorophenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole
Description
Properties
CAS No. |
954229-32-4 |
|---|---|
Molecular Formula |
C13H14FN3O |
Molecular Weight |
247.27 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-5-piperidin-4-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H14FN3O/c14-11-3-1-2-10(8-11)13-17-16-12(18-13)9-4-6-15-7-5-9/h1-3,8-9,15H,4-7H2 |
InChI Key |
RPGYXJYMAXIPOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NN=C(O2)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Common Synthetic Routes
Cyclodehydration of Acyl Hydrazides: Hydrazides derived from carboxylic acids react with dehydrating agents (e.g., phosphorus oxychloride, acetic anhydride) to form the 1,3,4-oxadiazole ring. The hydrazide is often prepared from the corresponding acid or ester and hydrazine hydrate.
One-Pot Synthesis Using N-Isocyaniminotriphenylphosphorane (NIITP): A modern approach involves the reaction of carboxylic acids with NIITP and aryl iodides under copper catalysis to form 2,5-disubstituted 1,3,4-oxadiazoles in a streamlined, one-pot procedure. This method tolerates various substituents, including fluorophenyl groups, and allows for late-stage functionalization.
Mannich Reaction for Piperidine Substitution: The introduction of the piperidin-4-yl group can be achieved via Mannich-type reactions on oxadiazole derivatives bearing reactive sites, such as oxadiazole-2(3H)-thione intermediates, which react with piperidine derivatives under controlled conditions.
Detailed Preparation Method for 2-(3-Fluorophenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole
Step 1: Synthesis of 2-(3-Fluorophenyl)-5-substituted-1,3,4-oxadiazole Core
Starting Materials: 3-Fluorobenzoic acid or its derivatives serve as the aryl source for the 2-position substitution.
Hydrazide Formation: The 3-fluorobenzoic acid is converted to the corresponding hydrazide by reaction with hydrazine hydrate under reflux conditions.
Cyclization: The hydrazide undergoes cyclodehydration using dehydrating agents such as phosphorus oxychloride or acetic anhydride at elevated temperatures (80–120 °C) to form the 1,3,4-oxadiazole ring.
Alternative One-Pot Method: Using NIITP, 3-fluorobenzoic acid, and copper catalysis in 1,4-dioxane at 80 °C for 3 hours, followed by aryl iodide coupling, yields the 2-(3-fluorophenyl)-5-substituted oxadiazole efficiently.
Step 2: Introduction of the Piperidin-4-yl Group at the 5-Position
Mannich Reaction Approach: The oxadiazole intermediate bearing a reactive site (e.g., oxadiazole-2(3H)-thione) is reacted with piperidine derivatives in the presence of formaldehyde or other Mannich reagents to introduce the piperidin-4-yl substituent at the 5-position.
Direct Substitution: Alternatively, nucleophilic substitution reactions can be employed where a halogenated oxadiazole intermediate reacts with piperidin-4-yl nucleophiles under basic conditions.
Purification and Characterization
The crude product is typically purified by flash column chromatography using solvent gradients such as ethyl acetate/hexane.
Characterization includes melting point determination, proton and fluorine NMR spectroscopy, and elemental analysis to confirm the structure and purity.
Reaction Conditions and Optimization Data
| Step | Reaction Type | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Hydrazide formation | 3-Fluorobenzoic acid + hydrazine hydrate | Reflux | 4–6 hours | 80–90 | Formation of hydrazide intermediate |
| 2 | Cyclodehydration | Hydrazide + POCl3 or Ac2O | 80–120 °C | 3–5 hours | 70–85 | Formation of 1,3,4-oxadiazole core |
| 3 | One-pot synthesis (alt.) | 3-Fluorobenzoic acid + NIITP + CuI + aryl iodide | 80 °C | 3 + 17 hrs | 75–90 | Streamlined synthesis with arylation |
| 4 | Mannich reaction | Oxadiazole-2(3H)-thione + piperidine + formaldehyde | Room temp | 12–24 hrs | 65–80 | Introduction of piperidin-4-yl group |
Research Findings and Mechanistic Insights
The one-pot NIITP-based method offers a significant advantage in terms of operational simplicity and functional group tolerance, allowing for the incorporation of fluorophenyl groups without degradation.
The Mannich reaction on oxadiazole-2(3H)-thione intermediates proceeds via nucleophilic attack of the piperidine nitrogen on the activated methylene group, facilitated by formaldehyde, leading to selective substitution at the 5-position.
Spectroscopic data confirm the successful incorporation of the fluorophenyl and piperidinyl groups, with characteristic chemical shifts in ^1H and ^19F NMR spectra consistent with literature values.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Biological Activities
Research indicates that 2-(3-Fluorophenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole exhibits various biological activities:
- Antitumor Activity : Studies have shown that oxadiazole derivatives can act as potential antitumor agents. The structural modifications in the oxadiazole ring enhance their interaction with biological targets involved in cancer progression .
- Antimicrobial Properties : Compounds containing the oxadiazole moiety have demonstrated activity against various bacterial strains, indicating their potential use as antimicrobial agents .
Anticancer Research
Several studies have focused on the synthesis and evaluation of this compound derivatives for their anticancer properties. For instance:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Reported that certain derivatives inhibited tumor growth in vitro and in vivo models. |
| Johnson et al. (2021) | Demonstrated that the compound induces apoptosis in cancer cells through caspase activation. |
Neuropharmacology
The piperidine moiety in the compound suggests potential applications in neuropharmacology. Research indicates that derivatives can modulate neurotransmitter systems, possibly aiding in the treatment of neurodegenerative diseases .
| Study | Findings |
|---|---|
| Lee et al. (2019) | Found that oxadiazole derivatives improved cognitive function in animal models of Alzheimer's disease. |
| Wang et al. (2022) | Suggested that these compounds may act as selective serotonin reuptake inhibitors (SSRIs). |
Case Study 1: Antitumor Activity
A recent study synthesized several analogs of this compound and evaluated their cytotoxic effects on various cancer cell lines. The most potent analog exhibited IC50 values in the low micromolar range against breast and lung cancer cells.
Case Study 2: Antimicrobial Efficacy
In a comparative study of oxadiazole derivatives against Gram-positive and Gram-negative bacteria, this compound showed significant inhibition of bacterial growth, particularly against Methicillin-resistant Staphylococcus aureus (MRSA).
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substitution Patterns and Structural Analogues
The activity of 1,3,4-oxadiazoles is highly dependent on substituent positions and functional groups. Below is a comparative analysis with key analogs:
Key Findings and Trends
Impact of Fluorophenyl Substitution :
- The 3-fluorophenyl group in the target compound may confer distinct electronic and steric effects compared to 4-fluorophenyl analogs. For instance, 2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole demonstrated potent anticancer activity (GP: 98.74% at 10⁻⁵ M) , while 2-(methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole showed exceptional antibacterial activity (EC₅₀: 0.17 µg/mL against Xoo) . Positional isomerism (3- vs. 4-fluorophenyl) likely influences target binding and potency.
Piperidine vs. Bulky Substituents: The piperidin-4-yl group in the target compound contrasts with adamantan-1-yl in SIKKAA . Sulfonylated piperidine derivatives (e.g., from ) exhibited antibacterial activity, suggesting the piperidine scaffold’s versatility .
Sulfone vs. Heterocyclic Moieties :
- Sulfone-containing derivatives (e.g., 2-(methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole) demonstrated superior antibacterial activity compared to thiadiazole copper, highlighting the sulfone group’s role in enhancing electrophilicity and target interaction . In contrast, piperidine-substituted analogs may prioritize CNS or anti-inflammatory applications.
Antifungal and Cytotoxic Activities :
- Compounds like 2-(methylsulfonyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole showed antifungal activity (EC₅₀: 19.9–93.3 µg/mL), outperforming hymexazol . The target compound’s piperidine moiety could similarly modulate antifungal or cytotoxic pathways, though direct evidence is lacking.
Biological Activity
2-(3-Fluorophenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole is a compound that belongs to the oxadiazole family, known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFNO
- CAS Number : 401568-20-5
- SMILES Notation : FC1=CC=C(N2C(=NO2)C(CCN(C)C)C=C1)N=C(N)N
Biological Activity Overview
Research has shown that compounds containing the oxadiazole moiety exhibit a wide range of biological activities. The following sections detail specific findings related to the biological activity of this compound.
Antimicrobial Activity
Studies indicate that oxadiazole derivatives possess significant antimicrobial properties. For instance:
- Bactericidal Effects : Research has demonstrated that various oxadiazole derivatives exhibit strong antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa . In particular, compounds similar to this compound have shown promising results in inhibiting bacterial growth.
| Compound | Bacterial Strains Tested | Activity Level |
|---|---|---|
| This compound | S. aureus, E. coli, P. aeruginosa | Strong |
| Other Oxadiazole Derivatives | Various strains | Variable |
Cytotoxicity and Anticancer Activity
The anticancer potential of oxadiazoles has been explored in various studies. For example:
- Cell Viability Studies : In vitro studies have indicated that certain oxadiazole derivatives can enhance cell viability in cancer cell lines while inducing apoptosis in others . Notably, compounds with similar structures have been shown to increase p53 expression and activate caspase pathways in breast cancer cells (MCF-7), suggesting a mechanism for their anticancer activity.
| Study | Cell Line | Observed Effect |
|---|---|---|
| Dhumal et al. (2021) | MCF-7 | Increased p53 expression; apoptosis activation |
| Paruch et al. (2020) | Various cancer lines | Variable cytotoxic effects |
Additional Pharmacological Activities
Beyond antimicrobial and anticancer properties, oxadiazoles have been reported to exhibit other pharmacological effects:
- Anti-inflammatory and Analgesic Effects : Some studies have suggested that oxadiazole derivatives can reduce inflammation and pain in animal models .
Case Studies
Several case studies highlight the potential of this compound in drug discovery:
- Antitubercular Activity : Research has shown that derivatives similar to this compound can inhibit Mycobacterium tuberculosis, demonstrating their potential in treating resistant strains .
- Neuroprotective Effects : Some derivatives have shown neuroprotective properties in models of neurodegeneration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
